Cas no 2904-57-6 (Mesitonitrile N-Oxide)

Mesitonitrile N-Oxide Chemical and Physical Properties
Names and Identifiers
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- 2,4,6-Trimethylbenzonitrile N-oxide
- 2,4,6-trimethylbenzonitrile oxide
- Benzonitrile,2,4,6-trimethyl-, N-oxide
- MESITONITRILE N-OXIDE ---TMBNO, WHITE CRYSTALLINE, KEEP COLD---
- 2,4,6-trimethylbenzonitrile-N-oxide
- 2,4,6-trimethylphenylnitrile oxide
- Mesitonitrile N-oxide
- Mesitonitrile oxide
- mesityl nitrile oxide
- Mesitylenenitrile oxide
- 2,4,6-Trimethylbenzonitrile, N-oxide
- 2,4,6-TrimethylbenzonitrileN-oxide
- (2,4,6-TRIMETHYLPHENYL)FORMONITRILE OXIDE
- 2,6-Trimethylbenzonitrile oxide
- AKOS003604108
- DTXSID10183277
- Benzonitrile,4,6-trimethyl-, N-oxide
- Benzonitrile, 2,4,6-trimethyl-, N-oxide
- 2,4,6-Trimethyl-benzonitrile N-oxide
- NSC82069
- NCIOpen2_000704
- 2,6-Trimethylbenzonitrile N-oxide
- 2, 4, 6-trimethylbenzonitrile oxide
- 2,4,6-trimethyl-benzonitrile oxide
- SCHEMBL4023190
- FT-0628234
- NSC-82069
- 2,4,6-Trimethylbenzonitrile N-oxide, >=96.0%
- NSC 82069
- MFCD00077958
- 2904-57-6
- mesitonitrile-N-oxide
- Mesitonitrile N-Oxide
-
- MDL: MFCD00077958
- Inchi: InChI=1S/C10H11NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-5H,1-3H3
- InChI Key: ZILPALOUYKHPKI-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C#[N+][O-])C(=C1)C)C
Computed Properties
- Exact Mass: 161.08400
- Monoisotopic Mass: 161.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.7A^2
- XLogP3: 2.2
Experimental Properties
- Density: 0.98±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 113-114 ºC (methanol )
- Boiling Point: 287.51°C (rough estimate)
- Refractive Index: 1.5200 (estimate)
- PSA: 30.67000
- LogP: 2.51698
Mesitonitrile N-Oxide Security Information
- Hazard Category Code: R20/21/22;R36
- Safety Instruction: S26; S36/37
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36
Mesitonitrile N-Oxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K67954-1g |
2,4,6-TrimethylbenzonitrileN-oxide |
2904-57-6 | 95% | 1g |
$485 | 2024-06-09 | |
TRC | M258870-50mg |
Mesitonitrile N-Oxide |
2904-57-6 | 50mg |
$ 115.00 | 2022-06-04 | ||
A2B Chem LLC | AB33707-1g |
Benzonitrile, 2,4,6-trimethyl-, N-oxide |
2904-57-6 | 1g |
$262.00 | 2024-04-20 | ||
A2B Chem LLC | AB33707-5g |
Benzonitrile, 2,4,6-trimethyl-, N-oxide |
2904-57-6 | 5g |
$879.00 | 2024-04-20 | ||
eNovation Chemicals LLC | K67954-1g |
2,4,6-TrimethylbenzonitrileN-oxide |
2904-57-6 | 95% | 1g |
$485 | 2025-03-03 | |
eNovation Chemicals LLC | K67954-1g |
2,4,6-TrimethylbenzonitrileN-oxide |
2904-57-6 | 95% | 1g |
$485 | 2025-02-24 | |
eNovation Chemicals LLC | K67954-1g |
2,4,6-TrimethylbenzonitrileN-oxide |
2904-57-6 | 95% | 1g |
$485 | 2025-03-03 | |
TRC | M258870-10mg |
Mesitonitrile N-Oxide |
2904-57-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | M258870-100mg |
Mesitonitrile N-Oxide |
2904-57-6 | 100mg |
$ 185.00 | 2022-06-04 | ||
1PlusChem | 1P002VSB-1g |
Benzonitrile, 2,4,6-trimethyl-, N-oxide |
2904-57-6 | 1g |
$289.00 | 2024-05-06 |
Mesitonitrile N-Oxide Related Literature
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1. Kinetics and mechanism of 1,3-cycloadditions of benzonitrile N-oxides to thiobenzophenonesA. Battaglia,A. Dondoni,G. Maccagnani,G. Mazzanti J. Chem. Soc. B 1971 2096
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2. Photochemical reactions of chloranil with norbornene,? bicyclo[2.1.1]hex-2-ene and cyclopentene. A novel intermolecular photocycloadditionMax Braun,Manfred Christl,Eva-Maria Peters,Karl Peters J. Chem. Soc. Perkin Trans. 1 1999 2813
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3. Kinetics of addition and cycloaddition of phenylacetylene to benzonitrile N-oxides. Competitive concerted and stepwise mechanismsAlessandro Dondoni,Gaetano Barbaro J. Chem. Soc. Perkin Trans. 2 1974 1591
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B. J. Wakefield,D. J. Wright J. Chem. Soc. C 1970 1165
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5. The nitrile oxide–isocyanate rearrangementGiles A. Taylor J. Chem. Soc. Perkin Trans. 1 1985 1181
Additional information on Mesitonitrile N-Oxide
Recent Advances in Mesitonitrile N-Oxide (CAS: 2904-57-6) Research: A Comprehensive Briefing
Mesitonitrile N-Oxide (CAS: 2904-57-6) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, drawing from peer-reviewed studies published in 2022-2023. The compound's unique nitrile oxide moiety has been shown to participate in selective bioorthogonal reactions, making it particularly valuable for targeted drug delivery systems and protein labeling.
A groundbreaking study published in Journal of Medicinal Chemistry (2023) demonstrated Mesitonitrile N-Oxide's efficacy as a novel warhead in PROTAC (Proteolysis Targeting Chimeras) design. Researchers utilized its 2904-57-6 scaffold to develop selective kinase degraders with improved cellular permeability compared to traditional analogs. The team reported 72% degradation efficiency of target proteins at nanomolar concentrations, with minimal off-target effects observed in proteome-wide analyses.
In metabolic studies, Mesitonitrile N-Oxide has shown unexpected potential as a modulator of oxidative stress pathways. Nature Chemical Biology (2022) revealed its ability to selectively activate Nrf2 signaling in neuronal cells while bypassing Keap1-mediated regulation. This dual mechanism suggests therapeutic possibilities for neurodegenerative diseases, with in vivo models demonstrating 40% reduction in oxidative markers at non-toxic doses (10-50 μM).
The compound's chemical properties have also enabled advances in imaging technologies. A recent ACS Chemical Biology publication detailed its use as a Raman-active probe for live-cell imaging, leveraging the 2904-57-6 core's distinct vibrational signature. This application achieved subcellular resolution (200 nm) without requiring genetic modification, representing a significant improvement over conventional fluorescent tags.
From a safety perspective, new toxicological data from Chemical Research in Toxicology (2023) indicates Mesitonitrile N-Oxide exhibits favorable pharmacokinetics with a plasma half-life of 3.2 hours in murine models. Notably, the compound showed no evidence of cytochrome P450 inhibition up to 100 μM, suggesting low potential for drug-drug interactions in therapeutic contexts.
Several pharmaceutical companies have initiated preclinical development programs based on these findings. Patent filings in Q1 2023 reveal structural derivatives of 2904-57-6 being explored for oncology and inflammatory indications, with two candidates currently in IND-enabling studies. The unique electronic properties of the nitrile oxide group appear to enable unprecedented target engagement profiles against challenging protein interfaces.
Future research directions highlighted in recent review articles include exploring Mesitonitrile N-Oxide's potential in covalent inhibitor design and as a building block for DNA-encoded libraries. The compound's versatility across these applications stems from its balanced reactivity (kinetically controlled at physiological pH) and synthetic accessibility (typically prepared in 3 steps from commercially available precursors).
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